3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide
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Overview
Description
3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide is an organic compound that features a chlorophenoxy group and a hydroxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide typically involves the reaction of 3-chlorophenol with an appropriate propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or THF.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide
- 3-(3-bromophenoxy)-N-(1-hydroxypropan-2-yl)propanamide
- 3-(3-fluorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide
Uniqueness
3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of both a hydroxy and an amide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-N-(1-hydroxypropan-2-yl)propanamide |
InChI |
InChI=1S/C12H16ClNO3/c1-9(8-15)14-12(16)5-6-17-11-4-2-3-10(13)7-11/h2-4,7,9,15H,5-6,8H2,1H3,(H,14,16) |
InChI Key |
MBBHGKBZRVPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)CCOC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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